4-(Benzenesulfonyl)benzaldehyde 4-(Benzenesulfonyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 66-39-7
VCID: VC4911093
InChI: InChI=1S/C13H10O3S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-10H
SMILES: C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C=O
Molecular Formula: C13H10O3S
Molecular Weight: 246.28

4-(Benzenesulfonyl)benzaldehyde

CAS No.: 66-39-7

Cat. No.: VC4911093

Molecular Formula: C13H10O3S

Molecular Weight: 246.28

* For research use only. Not for human or veterinary use.

4-(Benzenesulfonyl)benzaldehyde - 66-39-7

Specification

CAS No. 66-39-7
Molecular Formula C13H10O3S
Molecular Weight 246.28
IUPAC Name 4-(benzenesulfonyl)benzaldehyde
Standard InChI InChI=1S/C13H10O3S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-10H
Standard InChI Key OFZOVFCBBFJMNV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C=O

Introduction

Synthesis and Reaction Pathways

Core Synthetic Methods

4-(Benzenesulfonyl)benzaldehyde is primarily synthesized via nucleophilic aromatic substitution or sulfonation reactions. Key methods include:

Reaction of 4-Fluorobenzaldehyde with Sodium Benzenesulfinate

This method involves heating 4-fluorobenzaldehyde with sodium benzenesulfinate in polar aprotic solvents like dimethyl sulfoxide (DMSO) under controlled conditions. For example:

  • Conditions: 120–180°C, 1.5–96 hours, with or without microwave assistance .

  • Yields: Vary from 41% to 80%, depending on reaction time and temperature .

ReactantsSolventTemperatureTimeYieldSource
4-Fluorobenzaldehyde + Na-C6H5SO2DMSO120°C96 hrs80%
4-Fluorobenzaldehyde + Na-C6H5SO2DMSO180°C (microwave)1.5 hrs76%
4-Chlorobenzaldehyde + Na-C6H5SO2DMSO150°C (microwave)1 hr12%

Reduction of the Aldehyde Group

The aldehyde moiety can be reduced to a primary alcohol using sodium borohydride (NaBH4) or other reducing agents:

  • Example: Reaction with NaBH4 in tetrahydrofuran (THF) and methanol at 0°C yields (4-benzenesulfonylphenyl)methanol (61% yield) .

  • Application: Intermediate for further functionalization, such as bromination to form 1-(bromomethyl)-4-(phenylsulfonyl)benzene .

Alternative Routes

  • Copper-Catalyzed Coupling: Limited success reported using CuI and K2CO3 in N-methylpyrrolidone (NMP), yielding 12% product under microwave irradiation .

  • Microwave-Assisted Synthesis: Enhances reaction efficiency, as seen in the 76% yield achieved for a related sulfonated benzaldehyde derivative .

Physical and Chemical Properties

Structural and Spectral Data

PropertyValueSource
Molecular FormulaC13H10O3S
Molecular Weight246.28 g/mol
Melting Point130–134°C
SolubilitySoluble in DMSO, THF, CH2Cl2

Spectral Characteristics

  • 1H NMR (DMSO-d6): δ 10.06 (s, 1H, aldehyde), 8.16 (d, 2H, aromatic), 8.09 (d, 2H, aromatic), 7.99 (m, 2H, aromatic), 7.71 (m, 1H, aromatic), 7.63 (m, 2H, aromatic) .

  • FT-IR (KBr): Strong absorption at 1685 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch) .

Stability and Reactivity

  • Hygroscopicity: Requires storage under inert gas (N2/Ar) at 2–8°C to prevent degradation .

  • Oxidation Sensitivity: Aldehyde group prone to oxidation; antioxidants (e.g., BHT) are used during synthesis to mitigate side reactions .

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediates

4-(Benzenesulfonyl)benzaldehyde serves as a precursor for:

  • Sulfonyl-Containing Analgesics: Used in synthesizing pyrrole derivatives with anti-inflammatory activity .

  • Antibacterial Agents: Incorporated into phenacyloxy benzaldehyde derivatives via etherification reactions .

  • Sulfonamide Derivatives: Reacts with amines to form sulfonamides, which are explored as antimicrobial agents .

Case Study: Synthesis of (E)-4-(Benzylideneamino)benzenesulfonamide

Reaction with benzaldehyde and sulfanilamide yields a compound with antimicrobial properties, validated through experimental testing .

Coordination Chemistry

The compound participates in ligand-metal complexes due to its electron-withdrawing sulfonyl group:

  • Cd(II) Complexes: Forms stable complexes with Cd(II) ions, as evidenced by X-ray diffraction and FT-IR studies .

  • Purification Methods: Crystallographic characterization reveals orthorhombic structures with efficient packing geometries .

Catalytic and Industrial Uses

  • Wastewater Treatment: Analogous sulfonated benzaldehydes are studied for removing organic pollutants, leveraging their ability to form stable copper complexes .

  • Polymer Synthesis: Potential use in polymerization inhibitors to reduce aldol condensation byproducts .

Research Frontiers and Challenges

  • Optimization of Synthesis: Current methods suffer from moderate yields (e.g., 12–80%); microwave-assisted and catalyst-driven approaches are under investigation .

  • Biological Activity: Limited in vivo data exist; further studies are needed to assess pharmacokinetics and toxicity of derivatives .

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